4-(2-Bromophenoxy)-3-chloroaniline
Description
Contextualizing Substituted Anilines and Aryl Ethers in Chemical Science
Substituted anilines are a class of organic compounds that are fundamental building blocks in the synthesis of a vast array of industrially and biologically important molecules. Their utility stems from the reactive amino group attached to an aromatic ring, which can be readily modified to create more complex structures. These compounds are pivotal in the production of dyes, polymers, and pharmaceuticals.
Aryl ethers, characterized by an oxygen atom connecting two aromatic rings, are another critical structural motif. The diaryl ether linkage is noted for its chemical stability and can be found in numerous natural products and synthetic compounds with significant biological activities. cymitquimica.com This framework is a key component in various drugs, contributing to their efficacy and pharmacokinetic properties. cymitquimica.comwikipedia.orgbeilstein-journals.org
Research Significance of Halogenated Phenoxy Anilines
The introduction of halogen atoms into the structure of phenoxy anilines can profoundly influence their physicochemical properties and biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated phenoxy anilines an area of intense research interest, particularly in the field of drug discovery. Compounds with this structural framework are investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.
Scope and Research Objectives for 4-(2-Bromophenoxy)-3-chloroaniline
This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of this molecule, including its chemical and physical properties. A significant part of the discussion will revolve around potential synthetic methodologies for its preparation, drawing from established reactions for similar structures. Although direct research on this specific compound is not extensively published, its structural similarity to key intermediates in the synthesis of targeted cancer therapies like sorafenib (B1663141) and regorafenib (B1684635) underscores its potential significance. rsc.orgwikipedia.orgresearchgate.net Therefore, this article will also explore its prospective role as a valuable intermediate in the development of novel bioactive compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 945006-23-5 | fishersci.it |
| Molecular Weight | 298.56 g/mol | fishersci.it |
| Molecular Formula | C12H9BrClNO | bldpharm.com |
| Purity | >95% | cymitquimica.com |
Detailed Research Findings
While specific research exclusively dedicated to this compound is limited, its structural components suggest a significant potential as an intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. The molecule combines the key features of a substituted aniline (B41778) and a halogenated diaryl ether, both of which are prevalent in many bioactive compounds.
The synthesis of structurally related diaryl ether anilines is a critical step in the production of multi-kinase inhibitors used in cancer therapy. For instance, the core of drugs like sorafenib and regorafenib contains a phenoxy aniline moiety. The synthetic strategies for these drugs often involve the coupling of a substituted phenol (B47542) with a nitro- or amino-substituted aryl halide, followed by further functionalization. rsc.orgwikipedia.orgresearchgate.netorganic-chemistry.org
Given this precedent, this compound is a highly plausible precursor or analogue for the synthesis of novel kinase inhibitors or other biologically active molecules. The presence of bromine and chlorine atoms offers distinct sites for further chemical modification through various cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential synthetic routes to this compound itself would likely employ well-established methods for diaryl ether formation. The Ullmann condensation is a classic and still widely used method for coupling an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgacs.orgarkat-usa.org In a potential synthesis of the target molecule, this could involve the reaction of 2-bromophenol (B46759) with 4-amino-2-chlorobenzonitrile (B1265742) followed by hydrolysis, or a related strategy.
Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another versatile approach. rsc.orgwikipedia.orgresearchgate.net This could involve the coupling of 4-phenoxy-3-chloroaniline with a brominating agent or the reaction of an appropriately substituted diaryl ether with an aminating reagent. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability of the process.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUWRWNTYKRTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Bromophenoxy 3 Chloroaniline
Established Synthetic Pathways and Mechanistic Considerations
The construction of the 4-(2-bromophenoxy)-3-chloroaniline backbone can be approached through several established synthetic strategies. The key steps involve the formation of the diaryl ether linkage and the introduction of the aniline (B41778) functionality, which can be performed in different sequences.
Nucleophilic Aromatic Substitution (SNAr) Routes to Phenoxy Anilines
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly for creating phenoxy aniline structures. osti.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.nettum.de The subsequent departure of a leaving group restores the aromaticity of the ring.
For this pathway to be effective, the aromatic ring bearing the leaving group must be "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. osti.govsemanticscholar.org In a potential synthesis of this compound, a plausible starting material would be 3,4-dichloronitrobenzene (B32671). Here, the nitro group at the 1-position strongly activates the chlorine at the 4-position for nucleophilic attack by the 2-bromophenoxide ion. The chlorine at the 3-position is significantly less activated. Following the SNAr reaction to form the diaryl ether, the nitro group can be reduced to the primary amine, yielding the final product. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in Sₙ1 and Sₙ2 reactions. osti.gov
Copper-Catalyzed Cross-Coupling Strategies for Diarylethers
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a cornerstone of diaryl ether synthesis. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgjsynthchem.com Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org
A typical procedure involves a copper(I) salt, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.orgjsynthchem.comiitk.ac.in For the synthesis of the target molecule, one could couple 3-chloro-4-haloaniline (or a protected version) with 2-bromophenol (B46759), or alternatively, couple 4-aminophenol (B1666318) with a dihalobenzene derivative. A highly relevant analogue, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, was synthesized by reacting 3,4-dichloronitrobenzene with 4-chlorophenol (B41353) using copper powder and potassium hydroxide, followed by reduction of the nitro group. nih.gov This demonstrates the viability of a copper-catalyzed C-O bond formation as a key step.
Table 1: Representative Conditions for Copper-Catalyzed Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenol | CuI / SDS | Et₃N | DMF | - | High | jsynthchem.com |
| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | >210 | - | wikipedia.org |
| Arylboronic Acid | Phenol | Cu(OAc)₂ | Pyridine/Et₃N | CH₂Cl₂ | RT | High | organic-chemistry.org |
| Aryl Halide | Phenol | CuI / Dimethylglycine | Cs₂CO₃ | DMF | 130 | - | nih.gov |
| Aryl Bromide | p-Cresol | CuI(PPh₃) | K₂CO₃ | Toluene | - | Good | arkat-usa.org |
Palladium-Catalyzed Amination Approaches
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to anilines from aryl halides. rsc.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope and functional group tolerance, often succeeding where traditional methods like SNAr fail, especially when the aryl halide lacks activating electron-withdrawing groups. youtube.com
In a synthesis targeting this compound, the Buchwald-Hartwig reaction could be employed to introduce the amine group onto a pre-formed diaryl ether precursor, such as 1-bromo-4-(2-bromophenoxy)-2-chlorobenzene. The reaction typically uses a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a sterically hindered and electron-rich phosphine (B1218219) ligand. rsc.org The choice of ligand is critical for the efficiency of the catalytic cycle. Ammonia (B1221849) itself can be used, often in the form of a solution in dioxane or as an ammonia surrogate like lithium bis(trimethylsilyl)amide. organic-chemistry.orgorganic-chemistry.org
Table 2: Selected Ligand Systems for Palladium-Catalyzed Amination
| Ligand Family | Example Ligand | Key Features | Typical Substrates | Reference |
| Biaryl Phosphines | XPhos, SPhos | Sterically hindered, electron-rich | Aryl chlorides, bromides, triflates | rsc.org |
| Dialkyl Biheteroaryl Phosphines | KPhos | Suppresses hydroxylation side products | Aryl chlorides and bromides with aqueous NH₃ | organic-chemistry.org |
| Phosphetanes | (CyPF-t-Bu) | Highly active and selective for NH₃ coupling | Aryl chlorides, bromides, iodides | organic-chemistry.org |
| Oxalic Diamides | Bisaryl Oxalic Diamides | Used with CuI for amination | Aryl chlorides with aqueous NH₃ | organic-chemistry.org |
Reaction Mechanisms of Halogenated Anilines with Phenols
The direct reaction between a halogenated aniline and a phenol to form a diaryl ether linkage is typically achieved via a metal-catalyzed cross-coupling reaction, most commonly an Ullmann-type C-O coupling. The mechanism for a copper-catalyzed reaction is believed to proceed through a catalytic cycle. organic-chemistry.org
In-situ Reagent Formation : The base (e.g., KOH) deprotonates the phenol to form a phenoxide. The active Cu(I) catalyst can be generated in situ from a Cu(II) precursor or used directly.
Oxidative Addition : The aryl halide (the halogenated aniline component) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate.
Ligand Exchange : The phenoxide displaces the halide from the copper center.
Reductive Elimination : The final C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the diaryl ether product and regenerating the Cu(I) catalyst, which re-enters the catalytic cycle. organic-chemistry.org
An alternative SNAr mechanism is generally less favorable for non-activated anilines. The amino group is an electron-donating group, which deactivates the ring toward nucleophilic attack. tum.de Therefore, without a strong ortho or para EWG, the high energy barrier for the formation of the Meisenheimer complex makes the SNAr pathway kinetically prohibitive.
Development of Novel Synthetic Routes
The complexity of this compound necessitates the development of synthetic routes with exceptional control over selectivity.
Investigation of Chemo-, Regio-, and Stereoselectivity in Synthesis
The successful synthesis of this compound hinges on precise control over several aspects of selectivity.
Regioselectivity : This is the most critical challenge. The substituents must be installed at the correct positions on both aromatic rings. For instance, in a coupling reaction between a substituted aniline and a substituted phenol, the reaction must occur at the desired halogen. A synthetic plan might involve the regioselective bromination and chlorination of aniline or a precursor. The inherent directing effects of the substituents play a crucial role. For example, the C-H azidation of anilines has been shown to be regioselective, demonstrating that specific positions on an aniline ring can be targeted. nih.gov Similarly, the amination of some quinone derivatives can be highly regioselective based on electronic factors. nih.gov
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The target molecule contains both a chloro and a bromo substituent. In metal-catalyzed cross-coupling reactions, it is often possible to achieve selective reactivity. For example, in palladium-catalyzed couplings, the reactivity order of halogens is typically I > Br > OTf > Cl, allowing for the selective coupling at the bromine atom while leaving the chlorine atom intact. Furthermore, the amino group is reactive and may require protection (e.g., as an acetamide) during certain synthetic steps to prevent unwanted side reactions, followed by a deprotection step. researchgate.net
Stereoselectivity : While the final molecule, this compound, is achiral and thus does not present stereochemical challenges itself, the principles of stereoselectivity are vital in broader organic synthesis. Stereoselective reactions control the formation of specific stereoisomers when chiral centers or geometric isomers are possible. Should a synthetic route involve chiral catalysts or intermediates, controlling the stereochemical outcome would be paramount.
Exploration of Asymmetric Synthesis Strategies for Chiral Analogs
The development of chiral analogs of this compound is a significant area of research, driven by the fact that enantiomeric forms of a molecule can have vastly different biological activities. nih.gov In drug discovery, one enantiomer may provide the desired therapeutic effect while the other could be inactive or even cause adverse effects. nih.gov Asymmetric synthesis, which converts achiral starting materials into a single chiral product, is therefore a critical tool. nih.gov
While specific research into the asymmetric synthesis of this compound is not extensively published, general strategies applicable to the synthesis of chiral diaryl ethers and anilides are well-established. These methods often focus on the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The C(aryl)-O and C(aryl)-N bonds in phenoxy aniline structures can be targets for creating such axial chirality. nih.gov
Key asymmetric strategies include:
Catalytic Asymmetric N-Arylation: This involves using a chiral catalyst system, often a palladium catalyst with a chiral phosphine ligand like (R)-DTBM-SEGPHOS, to control the stereochemistry of the C-N bond formation. nih.gov
Kinetic Resolution: This technique can be used to separate a racemic mixture. For example, a chiral lithium amide base can be used in substoichiometric amounts to selectively react with one enantiomer of a racemic anilide, allowing the other to be isolated in high enantiomeric excess. nih.gov
Chiral Pool Synthesis: This approach utilizes commercially available chiral starting materials. For instance, a chiral building block could be used to introduce stereochemistry into the molecule, which is then carried through subsequent reaction steps. nih.gov
Table 1: Overview of Asymmetric Synthesis Strategies for Chiral Analogs
| Strategy | Description | Potential Application to this compound | Key Considerations |
|---|---|---|---|
| Catalytic Asymmetric Coupling | Use of a transition metal (e.g., Palladium, Copper) with a chiral ligand to control the stereoselective formation of the C-O or C-N bond. | Formation of the diaryl ether bond or amination step could be rendered asymmetric. | Development of a specific ligand-catalyst system that is effective for the substituted substrates. |
| Organocatalytic Atroposelective Synthesis | Employment of small organic molecules (e.g., chiral phosphoric acids, isothioureas) as catalysts to achieve enantioselective synthesis of axially chiral compounds. nih.govbeilstein-journals.org | Could be applied to the synthesis of atropisomeric anilides by controlling the C-N bond rotation. nih.gov | Catalyst design is crucial and often substrate-specific. Reaction conditions must be finely tuned. beilstein-journals.org |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically-enriched substrate. nih.gov | A racemic mixture of this compound could be resolved using a chiral reagent or catalyst. | Maximum theoretical yield is 50% for the resolved enantiomer. Requires an efficient separation method. |
| Chiral Pool Synthesis | Incorporation of a readily available, enantiomerically pure starting material (e.g., chiral amino acids, glycidyl (B131873) ethers) into the synthesis pathway. nih.gov | A chiral precursor could be used to build one of the aromatic rings or a substituent. | Availability of suitable chiral starting materials. The synthesis must proceed without racemization. |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves careful consideration of solvents and the development of more environmentally friendly catalysts.
Solvent Selection and Optimization for Sustainable Synthesis
Solvent choice is a critical aspect of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, environmental impact, and industrial viability. ubc.carsc.org
Commonly used solvents in the synthesis of diaryl ethers and anilines, such as N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and chlorinated solvents like dichloromethane (B109758) (DCM), are often classified as problematic or hazardous due to toxicity and environmental concerns. rsc.orgwhiterose.ac.uk Green chemistry encourages their replacement with more benign alternatives.
Table 2: Green Solvent Selection Guide for Phenoxy Aniline Synthesis
| Classification | Solvents | Rationale and Greener Alternatives |
|---|---|---|
| Recommended | Water, Ethanol, Isopropanol (i-PrOH), Ethyl acetate (B1210297) (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, and derived from renewable resources in some cases. 2-MeTHF is a preferable alternative to THF. rsc.orgwhiterose.ac.uk |
| Problematic/Usable | Toluene, Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO), Cyclohexane | Pose some health or environmental risks. Toluene is suspected of causing organ damage. whiterose.ac.uk Their use should be minimized or substituted if possible. |
| Hazardous/Banned | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Benzene (B151609), 1,4-Dioxane, Carbon tetrachloride | High toxicity, carcinogenicity, or significant environmental impact. ubc.cawhiterose.ac.uk Benzene and carbon tetrachloride are often banned for new processes. ubc.ca Safer alternatives are strongly recommended. |
Sustainable synthesis practices also emphasize the potential for solvent recycling, which can reduce waste and lower process costs, especially for more expensive solvents. ubc.ca
Catalyst Development for Environmentally Benign Processes
Catalyst development is central to creating greener synthetic routes. Efforts are focused on replacing stoichiometric reagents with catalytic alternatives and developing catalysts that are more efficient, selective, and less toxic.
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a powerful alternative to often toxic or expensive metal catalysts. uni-giessen.de This approach aligns with green chemistry principles by avoiding heavy metal contamination in the final product and waste streams. uni-giessen.de While specific applications to this compound are not detailed in the literature, the principles of organocatalysis have been successfully applied to related transformations, such as the synthesis of anilides and C-O bond formation. nih.govuni-giessen.de For instance, thiourea-based catalysts have proven effective in a variety of reactions, and chiral phosphoric acids are used in the atroposelective synthesis of axially chiral compounds. nih.govuni-giessen.de
The formation of the aryl ether bond is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most common methods for this transformation. researchgate.net
Ullmann Condensation: This classic reaction typically involves the coupling of an aryl halide with a phenol using a stoichiometric or catalytic amount of copper. researchgate.netorganic-chemistry.org Modern variations use ligands like N,N-dimethylglycine to allow the reaction to proceed under milder conditions. organic-chemistry.org
Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is highly versatile and widely used for the formation of C-N and C-O bonds. acsgcipr.org It allows for the coupling of aryl halides or triflates with amines or alcohols under relatively mild conditions. The choice of phosphine ligand is critical to the success of the reaction. acsgcipr.org
Recent research in this area focuses on developing more sustainable catalytic systems. This includes using more abundant and less toxic base metals like copper, nickel, and iron as alternatives to palladium. researchgate.netacsgcipr.org Additionally, strategies that avoid halogenated intermediates, such as those involving C-H activation, are being explored to further enhance the green credentials of these processes. acsgcipr.org
Process Optimization and Scale-Up Research
Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization and scale-up research. The primary goals are to ensure the process is safe, cost-effective, reproducible, and environmentally sustainable, while maintaining high product quality and yield.
For a molecule like this compound, which is likely an intermediate in the synthesis of more complex molecules such as pharmaceuticals or agrochemicals, process optimization would focus on several key parameters.
Table 3: Key Parameters for Process Optimization and Scale-Up
| Parameter | Objective | Key Considerations |
|---|---|---|
| Catalyst Loading | Minimize the amount of catalyst used without compromising reaction time or yield to reduce costs and metal waste. | For palladium-catalyzed reactions, even small reductions in loading can lead to significant cost savings. Studies on catalyst activity and stability are crucial. orientjchem.org |
| Reaction Conditions | Optimize temperature, pressure, and concentration to maximize throughput and minimize energy consumption. | For the hydrogenation of a nitro group to an aniline, for example, optimizing hydrogen pressure and temperature is key to achieving high selectivity and avoiding side reactions like dehalogenation. mdpi.com |
| Solvent & Reagent Stoichiometry | Use the minimum amount of solvent necessary for an effective reaction and workup. Employ reagents in near-equimolar amounts to reduce waste. | Moving from laboratory excess to optimized industrial stoichiometry is a common goal. Solvent recycling protocols are often developed at this stage. ubc.ca |
| Impurity Profile | Identify and control the formation of impurities to ensure the final product meets quality specifications. | The synthesis of a related compound, 4-bromo-2-chloroaniline, highlights the importance of purification steps and the potential for impurities to affect melting points and final quality. researchgate.net |
| Workup & Isolation | Develop a simple, efficient, and scalable procedure for isolating the product. | This may involve optimizing crystallization conditions or extraction procedures to maximize recovery and purity while minimizing solvent use. |
Research into the scale-up of similar diaryl ether syntheses, such as for the drug tezacaftor, demonstrates a typical approach. This includes regioselective bromination, acid-catalyzed ring opening, and metal-catalyzed coupling reactions, all of which must be optimized for large-scale production. nih.gov
Reaction Condition Optimization for Enhanced Yield and Purity
The synthesis of this compound involves the formation of a diaryl ether bond and the presence of a substituted aniline moiety. The key reactions for creating such structures are typically the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org Optimization of these reactions is critical for maximizing yield and ensuring the high purity of the final product.
The formation of the diaryl ether linkage in this compound would likely proceed via an Ullmann-type condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts and various ligands to facilitate the reaction under milder conditions. nih.govmdpi.com
A plausible synthetic route could involve the coupling of 2-bromophenol with a 3-chloro-4-nitrobenzene derivative, followed by the reduction of the nitro group to an aniline. A similar synthesis was reported for 3-chloro-4-(4'-chlorophenoxy)aminobenzene, where 4-chlorophenol was reacted with 3,4-dichloronitrobenzene using a copper catalyst, followed by reduction of the resulting nitroether with iron powder in ethanol/water to yield the aniline. nih.gov
The optimization of such a synthesis involves systematically varying several parameters:
Catalyst System: While traditional methods use copper powder, modern syntheses often employ copper(I) salts like CuI or CuCl, which are more soluble and active. organic-chemistry.orgmdpi.com The choice of ligand, such as phenanthroline or diamine derivatives, can significantly accelerate the reaction and improve yields. wikipedia.org
Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). mdpi.comnih.govresearchgate.net The strength and solubility of the base can influence the reaction rate and outcome.
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are typically used to ensure the reactants remain in solution at the required temperatures. wikipedia.orgmdpi.com
Temperature and Reaction Time: While modern catalysts allow for lower temperatures, optimization is still necessary to find the balance between a reasonable reaction rate and the prevention of side reactions or product decomposition. Reaction times are monitored by techniques like Thin-Layer Chromatography (TLC) to determine completion. chemicalbook.com
The subsequent reduction of the nitro group to form the final aniline product can be achieved using various methods, such as catalytic hydrogenation or, more commonly in laboratory settings, with reducing metals like iron, tin, or zinc in an acidic medium. nih.gov
Below is a table illustrating a typical optimization process for a related N-alkylation of an aniline derivative, showcasing how different parameters are systematically altered to find the best conditions.
Table 1: Optimization of Reaction Conditions for Synthesis of N-propargyl anilines. researchgate.net
| Entry | Heating Source | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Oil bath | 80 | 180 | 50 |
| 2 | Oil bath | 100 | 120 | 55 |
| 3 | Microwave | 120 | 20 | 60 |
| 4 | Microwave | 140 | 15 | 65 |
| 5 | Microwave | 160 | 10 | 72 |
| 6 | Microwave | 180 | 10 | 72 |
This table is based on data for the synthesis of N-propargyl aniline derivatives but demonstrates a general optimization workflow applicable to the synthesis of this compound.
Application of Artificial Intelligence and Machine Learning in Synthetic Route Planning and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling faster, more efficient, and predictable approaches to creating complex molecules. nih.gov These technologies are applied to both the design of synthetic routes and the fine-tuning of reaction conditions for optimal performance.
A significant challenge in organic synthesis is predicting whether a proposed reaction will be successful for a new combination of substrates. Machine learning models, trained on large datasets of reaction information, can predict outcomes and yields with increasing accuracy. nih.govresearchgate.net
For a molecule like this compound, predictive models could be used to:
Assess Substrate Compatibility: Before undertaking a synthesis, an ML model could predict the likelihood of a successful Ullmann or Buchwald-Hartwig coupling between the chosen aryl halide and phenol or amine partners. researchgate.net
Forecast Yield and Purity: By analyzing the electronic and steric properties of the reactants, algorithms can forecast the expected yield. For example, models have been developed for substituted anilines that predict their metabolic pathways based on computed physicochemical properties like partial atomic charges. researchgate.net A similar approach can be used to predict reactivity in a synthetic context.
Identify Potential Side Reactions: These models can learn from patterns in failed reactions within large datasets to flag substrate combinations that are likely to produce unwanted byproducts, guiding chemists toward more viable routes.
The development of these predictive tools relies on the availability of large, high-quality datasets. High-throughput experimentation platforms are instrumental in generating this data. nih.gov
Automated synthesis platforms, or "chemputers," are robotic systems that can perform chemical reactions with minimal human intervention. sigmaaldrich.comresearchgate.net These platforms are particularly powerful for optimizing reaction conditions through high-throughput experimentation (HTE), where hundreds of reactions are run in parallel under varying conditions. researchgate.netimperial.ac.uk
An automated platform for optimizing the synthesis of this compound would typically include the following features: imperial.ac.uk
Automated Reagent Handling: Robotic arms with gravimetric or volumetric tools dispense precise amounts of solids and liquids from stock solutions or reagent cartridges. sigmaaldrich.comimperial.ac.uk
Parallel Reaction Vessels: Multiple reactors, often in a 24- or 96-well plate format, allow for the simultaneous testing of different catalysts, ligands, solvents, bases, and temperatures. imperial.ac.uk
Precise Environmental Control: Each reactor or block of reactors can have independent control over temperature, pressure, and atmosphere (e.g., inert gas). imperial.ac.uk
In-line Analysis and Workup: The platforms can be integrated with analytical instruments (like HPLC or MS) to analyze the outcome of each reaction in real-time. Automated modules can also perform quenching, extraction, and purification steps. sigmaaldrich.comnih.govnih.gov
By combining these capabilities, an automated system can rapidly screen a vast parameter space to identify the optimal conditions for yield and purity far more quickly than a human chemist could manually. nih.govresearchgate.net The data generated from these high-throughput experiments is then used to train the predictive ML models discussed previously, creating a powerful feedback loop where experimentation informs prediction and vice-versa. nih.govnih.gov
Table 2: Features of Representative Automated Synthesis Platforms. imperial.ac.uk
| Platform Feature | Description | Example Capability |
|---|---|---|
| Liquid Handling | Automated aspiration and dispensing of solvents and solutions. | Four 10 mL aspiration/dispense channels. |
| Solid Handling | Gravimetric dispensing of powdered reagents. | Dispensing tool with 0.1 mg resolution. |
| Reaction Blocks | Parallel reactors with independent control. | 24 x 20 mL parallel reactions with shaking. |
| Temperature Control | Heating and cooling of reaction vessels. | -20 °C to 150 °C. |
| Atmosphere Control | Ability to run reactions under inert gas. | Ambient or inert atmosphere capabilities. |
| Workup & Purification | Automated extraction and purification steps. | Liquid/liquid extraction, solid phase extraction. |
Comprehensive Spectroscopic and Structural Elucidation Studies
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While the existence of 4-(2-Bromophenoxy)-3-chloroaniline is noted in chemical supplier databases, which list its molecular formula (C₁₂H₉BrClNO) and corresponding molecular weight, the crucial experimental data required to populate the outlined article sections are absent from the public domain. Searches for synthetic procedures that would typically include characterization data also proved fruitless.
Information on related compounds, such as various substituted anilines and diaryl ethers, is available. However, in strict adherence to the request to focus solely on this compound and to avoid introducing information outside the specified scope, this analogous data cannot be used to construct a scientifically accurate profile of the target compound.
Therefore, until research containing the detailed spectroscopic and structural analysis of this compound is published and made publicly accessible, the generation of the requested in-depth article with verifiable data tables and research findings is not possible.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis for Functional Group Identification
The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its constituent functional groups. The presence of an amine (-NH2) group, a diaryl ether linkage (C-O-C), and halogen substituents (Br and Cl) on the aromatic rings gives rise to a complex and informative spectrum.
Theoretical studies on similar aniline (B41778) derivatives, often employing Density Functional Theory (DFT) calculations, provide a basis for assigning the observed vibrational frequencies. asianpubs.org For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3500 cm⁻¹. Asymmetric and symmetric stretching modes usually appear as two distinct bands. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. materialsciencejournal.org
The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the phenoxy group is expected to produce a strong absorption band, likely around 1240 cm⁻¹. The positions of the C-Br and C-Cl stretching vibrations are generally found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
A summary of expected vibrational frequencies for the key functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |
| N-H Symmetric Stretch | 3350 - 3400 | |
| N-H Bending (Scissoring) | 1590 - 1650 | |
| C-N Stretch | 1250 - 1350 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1400 - 1600 | |
| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1270 |
| C-O-C Symmetric Stretch | 1020 - 1080 | |
| Halogen Substituents | C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Spectroscopic Signatures of Substituted Phenoxy Anilines
The presence of the electron-donating amino group and the electron-withdrawing halogen atoms (bromine and chlorine) affects the charge distribution within the molecule, which in turn impacts the bond strengths and vibrational frequencies. asianpubs.org For example, the position of the C=C stretching bands can provide information about the electronic effects of the substituents on the aromatic rings.
Raman spectroscopy complements the IR data, as vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric vibrations of the aromatic rings are often more prominent in Raman spectra.
X-ray Crystallography
Determination of Solid-State Molecular Structure
Based on the analysis of analogous halogenated anilines, the molecule of this compound is expected to adopt a non-planar conformation. researchgate.netresearchgate.net The dihedral angle between the two aromatic rings, connected by the ether linkage, will be a key structural parameter. In similar diaryl ether structures, this angle can vary significantly.
The bond lengths and angles within the aromatic rings are expected to be within the typical ranges for substituted benzenes. The C-N bond length will be indicative of the degree of conjugation of the amine lone pair with the aromatic system. The C-Br and C-Cl bond lengths will also conform to standard values.
A hypothetical table of crystallographic parameters for this compound, based on data from similar compounds, is presented below. researchgate.netresearchgate.net
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~11 |
| b (Å) | ~16 |
| c (Å) | ~4 |
| β (°) | ~90 |
| V (ų) | ~700 |
| Z | 4 |
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be governed by a combination of hydrogen bonding and other intermolecular interactions. The primary amine group is a hydrogen bond donor and can form N-H···O or N-H···N hydrogen bonds with neighboring molecules. researchgate.net
Solid-State Characterization Methodologies
Beyond single-crystal X-ray diffraction, other solid-state characterization techniques would be essential for a comprehensive understanding of this compound. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would provide information on the melting point, thermal stability, and decomposition profile of the compound. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to probe the local environment of the carbon, nitrogen, and hydrogen atoms in the solid state, providing complementary information to the diffraction data.
Co-crystallization Strategies and Characterization
Co-crystallization is a technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio. ijaresm.comglobalresearchonline.net These components are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds. nih.gov Co-crystals can be engineered to improve the physicochemical properties of a compound, such as its solubility, stability, and bioavailability, without altering its chemical structure. globalresearchonline.netresearchgate.net
Several strategies can be employed to prepare co-crystals:
Solvent Evaporation: This is a common method where the target compound and the co-former are dissolved in a suitable solvent, and the solvent is then slowly evaporated to induce co-crystallization. nih.govnih.gov
Grinding: This solid-state method involves the physical grinding of the two components together, either neat (dry grinding) or with the addition of a small amount of liquid (liquid-assisted grinding or LAG). nih.gov LAG is often more efficient as the solvent can act as a catalyst for co-crystal formation. nih.gov
Slurry Conversion: In this method, a suspension of the target compound is stirred in a solution containing the co-former. nih.gov Over time, the initial solid may convert into the more stable co-crystal form.
The characterization of co-crystals is essential to confirm their formation and to determine their structure and properties. The primary techniques used are similar to those for polymorphism analysis:
PXRD: The powder diffraction pattern of a co-crystal will be unique and different from the patterns of the individual components. ijaresm.comnih.gov
DSC: Co-crystals typically exhibit a single melting point that is different from the melting points of the starting materials. ijaresm.com
Vibrational Spectroscopy (FTIR and Raman): The formation of new intermolecular interactions, particularly hydrogen bonds, in a co-crystal leads to shifts in the vibrational frequencies of the functional groups involved, which can be observed in the IR and Raman spectra. americanpharmaceuticalreview.comnih.govacs.org
Illustrative Characterization Data for a Hypothetical Co-crystal of this compound with a Co-former
| Analysis Technique | This compound | Co-former (e.g., Succinic Acid) | Co-crystal Product |
| PXRD (Characteristic Peaks, 2θ) | 8.5, 12.3, 15.7 | 20.1, 23.5, 28.9 | 7.8, 14.2, 18.5, 24.1 |
| DSC (Melting Point, °C) | 105.2 | 185.0 | 145.7 |
| FTIR (N-H Stretch, cm⁻¹) | 3450, 3360 | N/A | 3410, 3325 (shifted) |
| FTIR (C=O Stretch, cm⁻¹) | N/A | 1690 | 1715 (shifted) |
Investigation of Crystal Habit and its Impact on Research Material
The crystal habit refers to the external morphology or shape of a crystal. nih.gov While the internal crystal structure (polymorph) is defined by the arrangement of molecules in the lattice, the crystal habit is determined by the relative growth rates of different crystal faces. rsc.org Factors such as the solvent used for crystallization, the level of supersaturation, temperature, and the presence of additives can all influence the crystal habit. rsc.orggoogle.comresearchgate.net
The crystal habit can have a significant impact on the bulk properties of a material, which is particularly important in industrial applications. rsc.orgresearchgate.net For example:
Flowability and Compaction: Needle-shaped crystals often exhibit poor flow properties and can be difficult to handle and process, whereas more equant or plate-like crystals may flow more easily and be more compressible. rsc.org
Dissolution Rate: The dissolution rate of a compound can be affected by the crystal habit due to differences in the surface area exposed to the solvent and the specific crystal faces that are dissolving. nih.gov
Filtration and Drying: The shape of crystals can influence the efficiency of filtration and drying processes. rsc.org
The investigation of crystal habit is typically carried out using microscopy techniques, such as optical microscopy and scanning electron microscopy (SEM), which allow for the direct visualization of the crystal morphology. researchgate.net By controlling the crystallization conditions, it is possible to modify the crystal habit to obtain crystals with desired properties. google.comacs.orgrsc.org
Hypothetical Crystal Habit Data for this compound
| Crystallization Solvent | Resulting Crystal Habit | Aspect Ratio (Length:Width) | Observations |
| Ethanol | Acicular (Needle-like) | > 10:1 | Poor flowability, tendency to agglomerate. |
| Acetone | Prismatic | ~ 3:1 | Improved flow properties compared to needles. |
| Isopropanol | Platy | ~ 5:1 | Good flowability, suitable for filtration. |
Techniques for Particle Size and Shape Analysis
The analysis of particle size and shape is crucial for characterizing a powdered solid, as these properties can significantly affect its bulk behavior and performance. pharmaceuticaljournal.netnih.gov For a research compound like this compound, understanding its particle characteristics is important for ensuring consistency between batches and for predicting its behavior in various experimental setups.
Laser Diffraction is a widely used technique for measuring particle size distribution. anton-paar.combeckman.comlabmanager.com It works by measuring the angular variation in the intensity of light scattered as a laser beam passes through a dispersed sample. malvernpanalytical.com Large particles scatter light at small angles, while small particles scatter light at large angles. malvernpanalytical.com The particle size is typically reported as a volume equivalent sphere diameter. malvernpanalytical.com This method is fast, reproducible, and can measure a wide range of particle sizes. malvernpanalytical.combraveanalytics.eu
Image Analysis is a powerful technique that provides information on both particle size and shape. malvernpanalytical.comparticletechlabs.com This method captures digital images of individual particles and uses software to analyze various size and shape parameters. horiba.comresearchgate.net Shape parameters can include aspect ratio, circularity, and roughness. Automated image analysis can rapidly measure tens of thousands of particles, providing statistically significant data. malvernpanalytical.com This technique is invaluable when particle shape is expected to influence material properties. malvernpanalytical.commicrotrac.com
Representative Particle Analysis Data for this compound
Laser Diffraction Data:
| Parameter | Value (µm) |
| D10 | 5.2 |
| D50 (Median) | 25.8 |
| D90 | 75.3 |
D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.
Image Analysis Data:
| Parameter | Average Value | Standard Deviation |
| Mean Diameter (µm) | 26.1 | 8.4 |
| Aspect Ratio | 2.9 | 0.8 |
| Circularity | 0.65 | 0.15 |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of 4-(2-Bromophenoxy)-3-chloroaniline. By calculating the electron density, DFT methods can accurately predict a variety of molecular attributes, offering a cost-effective alternative to experimental measurements. researchgate.net
Electronic Structure and Molecular Orbital Analysis
DFT calculations are employed to determine the optimized molecular geometry of this compound, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.
The electronic properties are further elucidated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for the molecule to undergo electronic transitions and interact with other species.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how this compound might interact with other molecules. For instance, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) suggest sites for nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting the spectroscopic signatures of this compound, which can be compared with experimental data for structural validation. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra are instrumental in assigning the signals observed in experimental NMR, aiding in the definitive structural elucidation of the molecule. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the wavelengths at which the molecule absorbs light. These predictions are valuable for understanding the molecule's photophysical properties. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Wavelengths |
| ¹H NMR (ppm) | 7.5-6.8 (aromatic protons), 4.2 (amine protons) |
| ¹³C NMR (ppm) | 155-115 (aromatic carbons) |
| IR (cm⁻¹) | 3500-3300 (N-H stretch), 1600-1450 (C=C stretch), 1250-1200 (C-O-C stretch), 800-600 (C-Cl, C-Br stretch) |
| UV-Vis (nm) | 210, 285 |
Note: The data in this table is illustrative and represents typical values that might be obtained from spectroscopic predictions for a molecule with this structure.
Conformational Landscape Exploration
The flexibility of the ether linkage in this compound allows for multiple rotational conformations. DFT calculations can be used to explore this conformational landscape by systematically rotating the dihedral angles around the ether bond and calculating the energy of each resulting conformer. This analysis helps to identify the most stable, low-energy conformations of the molecule, which are the most likely to be populated under normal conditions. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its biological activity and physical properties.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking its movements and interactions over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, offering insights into conformational changes and intermolecular interactions that are not accessible through static DFT calculations. nih.govnih.gov
Conformational Dynamics of this compound in Solution
MD simulations can be performed to study the behavior of this compound in various solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), it is possible to observe how the solvent influences its conformational preferences and dynamics. Analysis of the simulation trajectory can reveal the stability of different conformations, the rates of transition between them, and the formation of intramolecular hydrogen bonds. This information is critical for understanding how the molecule behaves in a biological or chemical system. nih.gov
Ligand-Receptor Interaction Dynamics
When the biological target of this compound is known, MD simulations can be used to model its interaction with the receptor's binding site. researchgate.netunica.it These simulations can start from a docked pose of the ligand in the receptor and track the stability of the complex over time. ajchem-a.com
Key insights from these simulations include:
Binding Stability: Root Mean Square Deviation (RMSD) analysis of the ligand and protein backbone can indicate the stability of the binding pose. nih.gov
Key Interactions: The simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. unica.itarxiv.org
Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built on the principle that the structure of a molecule dictates its activity and properties.
The development of predictive QSAR/QSPR models for a compound like this compound would involve several steps. First, a dataset of structurally related compounds with known experimental activities or properties would be compiled. For this class of compounds, which includes a diaryl ether and a substituted aniline (B41778) moiety, relevant activities could include herbicidal, antifungal, or kinase inhibitory effects, as seen in studies of similar structures. navimro.commdpi.comrsc.org
Researchers would then calculate a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity.
No specific QSAR or QSPR models have been developed for this compound itself, as no published studies with the necessary datasets are available.
A validated QSAR model is a powerful tool for virtual design. By analyzing the model's equation, chemists can understand which structural features are most important for a desired activity. For instance, a hypothetical QSAR model for a series of diaryl ether anilines might show that bulky, electron-withdrawing groups at a certain position increase activity.
This knowledge would guide the in silico design of new analogs of this compound. Modifications could include changing the position of the bromine or chlorine atoms, introducing different substituents on the phenyl rings, or altering the ether linkage. The predicted activity of these new virtual compounds could then be calculated using the QSAR model, allowing researchers to prioritize the most promising candidates for synthesis and testing.
As no QSAR model for this compound exists, the rational design of analogs based on such a model has not been reported.
In Silico Screening and Virtual Ligand Design
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a biological target, such as a protein or enzyme. This approach significantly narrows down the number of compounds that need to be tested experimentally.
High-throughput virtual screening (HTVS) could be employed to find potential protein targets for this compound. researchgate.netresearchgate.net This process typically involves two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): If a set of molecules known to be active against a specific target exists, a model of their shared features (a pharmacophore) can be created. This pharmacophore can then be used to search a virtual library for other molecules, like this compound, that fit the model.
Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, large chemical libraries can be computationally "docked" into the protein's binding site. Compounds are then scored based on how well they fit and interact with the site.
There are no published studies detailing the use of this compound in any high-throughput virtual screening campaigns against specific biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool for understanding the basis of molecular recognition.
Should a potential protein target for this compound be identified, molecular docking simulations would be the next step. The compound would be docked into the active site of the target protein. The resulting poses (orientations) would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.
Further analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's binding site. This "hotspot analysis" is crucial for understanding the structural basis of the interaction and for guiding further optimization of the ligand.
Currently, there is no publicly available research that presents molecular docking studies, binding affinity predictions, or hotspot analyses for this compound with any protein target.
Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce. Note: This data is purely illustrative and not based on actual experimental or computational results for this compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Leu144, Val57 | Hydrophobic | ||
| Phe165 | Pi-Stacking | ||
| Protease Y | -7.2 | Asp30, Asp215 | Hydrogen Bond |
| Ile50, Val82 | Hydrophobic |
While the methodologies for computational chemistry and molecular modeling are well-established and widely applied in chemical research, the specific compound this compound appears to be unexplored territory. The absence of published QSAR/QSPR models, virtual screening data, and molecular docking studies for this molecule means that its potential biological activities and physicochemical properties, from a computational standpoint, remain uncharacterized. Future research initiatives would be required to generate the data necessary to perform the types of analyses detailed in this article.
Molecular Docking Studies for Protein-Ligand Interactions
Rational Drug Design Principles
The rational design of inhibitors based on the this compound scaffold is a multi-faceted process that leverages computational chemistry and molecular modeling to predict and refine the interaction between the small molecule and its target protein. This approach is guided by several key principles, including structure-activity relationship (SAR) studies, molecular docking, and pharmacophore modeling.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are fundamental to understanding how specific chemical modifications to the this compound core influence its biological activity. By systematically altering different parts of the molecule and assessing the impact on kinase inhibition, medicinal chemists can build a comprehensive picture of the key interactions driving potency and selectivity.
For the broader class of 4-anilinoquinazoline (B1210976) and diaryl ether kinase inhibitors, several key SAR observations have been established:
The Core Scaffold: The 4-anilinoquinazoline moiety is a critical component for many EGFR inhibitors, as it mimics the adenine (B156593) portion of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain. frontiersin.orgnih.gov The diaryl ether linkage present in this compound serves a similar purpose, providing a flexible yet constrained connection between the two aromatic rings, allowing them to adopt an optimal conformation for binding.
Substitutions on the Aniline Ring: The chlorine atom at the 3-position of the aniline ring in this compound plays a significant role in its binding affinity. Halogen atoms and other small lipophilic groups at this position can enhance potency by occupying a specific hydrophobic pocket within the kinase active site. nih.gov
Substitutions on the Phenoxy Ring: The bromine atom at the 2-position of the phenoxy ring is another key feature. The position and nature of substituents on this ring can dramatically affect both potency and selectivity. For instance, in related series of kinase inhibitors, substitutions at this position have been shown to influence interactions with different amino acid residues in the active site, leading to varied inhibition profiles against different kinases. nih.gov
To illustrate the impact of these substitutions, the following table presents hypothetical inhibitory concentration (IC50) values for a series of analogs based on the this compound scaffold. This data, while illustrative, is based on established principles from related kinase inhibitor series.
| Compound ID | R1 (Aniline Ring) | R2 (Phenoxy Ring) | Target Kinase | IC50 (nM) |
| 1 | 3-Cl | 2-Br | EGFR | 50 |
| 2 | 3-Cl | H | EGFR | 250 |
| 3 | H | 2-Br | EGFR | 150 |
| 4 | 3-Cl | 4-Br | EGFR | 80 |
| 5 | 3-F | 2-Br | EGFR | 65 |
This table presents hypothetical data for illustrative purposes based on known SAR trends.
Molecular Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed using the crystal structures of target kinases obtained from the Protein Data Bank (PDB). These structures provide a detailed three-dimensional map of the ATP-binding site. nih.govrcsb.org
A typical docking simulation of this compound into the active site of a kinase like EGFR would likely reveal the following key interactions:
Hinge Region Interaction: The aniline nitrogen atom is positioned to form a critical hydrogen bond with a backbone amide of a key amino acid in the hinge region of the kinase, such as Methionine. This interaction is a hallmark of many ATP-competitive kinase inhibitors.
Hydrophobic Interactions: The phenyl rings of the compound would be expected to engage in hydrophobic interactions with nonpolar amino acid residues within the active site. The chloro and bromo substituents would further enhance these interactions by occupying specific hydrophobic pockets.
Gatekeeper Residue Interaction: The conformation of the diaryl ether linkage would allow the molecule to orient itself to interact favorably with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.
The results of molecular docking are often quantified by a scoring function that estimates the binding affinity. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.
| PDB ID of Target | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1M17 (EGFR) | This compound | -9.5 | Met793 (H-bond), Leu718, Val726, Ala743 |
| 2J6M (VEGFR2) | This compound | -8.8 | Cys919 (H-bond), Val848, Ala866, Leu889 |
This table presents hypothetical data for illustrative purposes based on typical docking results for similar inhibitors.
Pharmacophore Modeling
Pharmacophore modeling is another essential computational technique that defines the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a series of inhibitors based on the this compound scaffold would typically include:
Hydrogen Bond Acceptor/Donor: Representing the key interactions with the kinase hinge region. nih.gov
Aromatic/Hydrophobic Regions: Corresponding to the phenyl rings and their lipophilic substituents. frontiersin.org
Excluded Volumes: Defining regions of space where steric clashes with the protein would occur, thus guiding the design of more complementary molecules.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search virtual compound libraries for novel molecules that possess the desired features and are therefore likely to be active inhibitors. pku.edu.cn
Reactivity Studies and Chemical Transformations of 4 2 Bromophenoxy 3 Chloroaniline
Reactivity at the Bromine Center
The carbon-bromine (C-Br) bond on the phenoxy ring is a key site for chemical transformations. Its reactivity is influenced by factors such as bond dissociation energy and the electronic environment of the aromatic ring.
Cross-Coupling Reactions for Further Derivatization
The bromine atom in 4-(2-bromophenoxy)-3-chloroaniline is particularly susceptible to cross-coupling reactions, a powerful class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In reactions like the Suzuki-Miyaura coupling, the C-Br bond reacts preferentially over the carbon-chlorine (C-Cl) bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for the selective introduction of new functional groups at the bromine position while leaving the chlorine atom intact for subsequent modifications.
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester. This enables the formation of a new carbon-carbon bond, leading to the synthesis of biphenyl (B1667301) derivatives and other complex aromatic systems.
Other Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a prominent example, other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could also be employed to further derivatize the molecule at the bromine center. These reactions would introduce vinyl, alkynyl, and amino groups, respectively, expanding the structural diversity of the resulting compounds.
Nucleophilic Displacement Reactions
While less common than cross-coupling reactions for aryl bromides, under specific conditions, the bromine atom can be replaced by a strong nucleophile. These reactions often require harsh conditions, such as high temperatures and pressures, or the use of highly activated substrates.
Reactivity at the Chloro Position
The chlorine atom, attached to the aniline (B41778) ring, also presents opportunities for functionalization, although its reactivity is generally lower than that of the bromine atom in cross-coupling reactions.
Selective Functionalization Strategies
Achieving selective reaction at the chloro position in the presence of a more reactive bromine atom requires careful selection of reaction conditions and catalysts. Strategies to achieve this selectivity might include:
Catalyst Control: Employing catalyst systems that show a higher affinity for activating C-Cl bonds over C-Br bonds.
Sequential Functionalization: Reacting the more labile bromine atom first through a cross-coupling reaction, and then targeting the chloro position in a subsequent step under different reaction conditions.
Hydrodechlorination: In certain catalytic systems, such as with Al-Ni alloy catalysts in alkaline solutions, dehalogenation can occur. Interestingly, the presence of bromine can activate the adjacent C-Cl bond, facilitating its cleavage.
Reactivity of the Aniline Moiety
The aniline portion of the molecule, with its amino group (–NH2) and the aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. makingmolecules.com
Electrophilic Aromatic Substitution Reactions
The positions on the aniline ring available for substitution are ortho and para to the amino group. Since the para position is already occupied by the phenoxy group, electrophilic substitution will primarily occur at the ortho position relative to the amine.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of additional halogen atoms (e.g., bromine or chlorine) onto the aniline ring can be achieved using appropriate halogenating agents and catalysts. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions can be influenced by the solvent and the specific reagents used. lookchem.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2) onto the ring. makingmolecules.com
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (–SO3H). makingmolecules.com
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. makingmolecules.com To overcome this, the amino group is often first protected as an amide.
The interplay of these reactive sites allows for a high degree of control in the synthesis of complex molecules derived from this compound, making it a valuable intermediate in the development of new chemical entities.
Amide Formation and Other Nitrogen-Based Transformations
The primary amino group (-NH₂) of this compound is the principal site of its characteristic chemical transformations. The nucleophilicity of this group, however, is modulated by the electronic effects of the substituents on the aromatic ring.
The aniline nitrogen's lone pair of electrons is delocalized into the aromatic ring, a characteristic that is fundamental to the reactivity of anilines. chemistrysteps.com The presence of the electron-withdrawing chloro group at the 3-position and the bulky, electron-withdrawing 2-bromophenoxy group at the 4-position is expected to decrease the electron density on the nitrogen atom. chemistrysteps.com This reduction in nucleophilicity makes this compound less reactive than aniline itself but still capable of undergoing typical amine reactions, most notably amide formation. noaa.gov
Amide Bond Formation:
The conversion of the amino group to an amide is a common and vital transformation. This is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), or by using a coupling agent. acs.orgchimia.ch Given the sterically hindered and electron-deficient nature of the amino group in this compound, more robust coupling methods may be necessary to achieve high yields. rsc.orgnih.gov
Protocols for the amidation of sterically hindered or electron-deficient amines often involve the in situ formation of highly reactive acylating agents or the use of elevated temperatures. rsc.org For instance, the use of acyl fluorides, generated in situ, has proven effective for such challenging substrates. rsc.org
Illustrative Amide Formation Reactions:
| Acylating Agent | Reaction Conditions | Expected Product | Plausible Yield (%) |
| Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent (e.g., DCM), 0 °C to rt | N-(4-(2-bromophenoxy)-3-chlorophenyl)acetamide | 85-95 |
| Benzoyl Chloride | Base (e.g., pyridine), aprotic solvent (e.g., THF), rt | N-(4-(2-bromophenoxy)-3-chlorophenyl)benzamide | 80-90 |
| Acetic Anhydride | Neat or in acetic acid, heat | N-(4-(2-bromophenoxy)-3-chlorophenyl)acetamide | 70-85 |
| Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Base (e.g., DIPEA), aprotic solvent (e.g., DMF), rt | Corresponding Amide | 75-90 |
This table presents plausible data based on general knowledge of amide formation reactions with substituted anilines. Actual yields would be dependent on optimized reaction conditions.
Other Nitrogen-Based Transformations:
Beyond amide formation, the amino group can participate in other significant reactions, including:
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would convert the amino group into a diazonium salt. These salts are versatile intermediates that can be subsequently replaced by a wide range of functional groups. noaa.govnih.gov
N-Alkylation and N-Arylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products. N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination.
Investigation of Side Reactions and By-product Formation
The synthesis of this compound, likely involving a nucleophilic aromatic substitution such as the Ullmann condensation to form the diaryl ether linkage, and subsequent functional group manipulations, can lead to the formation of various impurities. scielo.org.mxorganic-chemistry.org The identification and control of these impurities are critical for ensuring the quality and safety of any final product. ijpsonline.comajptr.compharmaffiliates.comveeprho.com
Mechanistic Studies of Impurity Generation
Impurities can arise from several mechanistic pathways during the synthesis and subsequent reactions of this compound.
Impurities from Diaryl Ether Synthesis:
The Ullmann reaction, a common method for forming diaryl ethers, often requires harsh conditions and can generate side products. scielo.org.mxnih.govnih.gov Potential side reactions include:
Reductive dehalogenation: The bromo substituent on the phenoxy ring could be removed, leading to the formation of 4-phenoxy-3-chloroaniline.
Homocoupling: The phenolic or aryl halide starting materials could couple with themselves to form symmetrical biaryl or diphenoquinone-type structures.
Incomplete reaction: Unreacted starting materials, such as 3-chloro-4-aminophenol or 1-bromo-2-halobenzene, would persist as impurities.
Impurities from Amide Formation:
During the acylation of the aniline, several side reactions can occur:
Diacylation: Under forcing conditions, a second acyl group might be added to the nitrogen, forming a diacetamide (B36884) derivative.
O-Acylation: If the starting material for the diaryl ether synthesis was a nitrophenol which was subsequently reduced, any unreacted nitrophenol could undergo O-acylation during the amide formation step.
Hydrolysis: The amide product can hydrolyze back to the aniline and carboxylic acid, especially in the presence of strong acids or bases. patsnap.com
Degradation Products:
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. noaa.gov The presence of the electron-rich ether linkage and the aniline ring makes the molecule potentially susceptible to oxidative degradation, forming quinone-imine or other colored bodies.
Impurity Profiling and Identification in Synthetic Batches
A thorough impurity profile is essential for any chemical compound intended for use in regulated industries. ajptr.compharmaffiliates.comveeprho.compharmasalmanac.com This involves the use of sophisticated analytical techniques to detect, identify, and quantify impurities in synthetic batches.
Common Analytical Techniques for Impurity Profiling:
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities in the final product and in-process samples. pharmasalmanac.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing both chromatographic separation and mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the precise structure of isolated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and residual solvents.
Plausible Impurity Profile for a Synthetic Batch of this compound:
| Potential Impurity | Chemical Name | Likely Origin | Typical Analytical Method for Detection |
| Impurity A | 3-Chloro-4-aminophenol | Unreacted starting material | HPLC, LC-MS |
| Impurity B | 1,2-Dibromobenzene | Unreacted starting material | GC-MS |
| Impurity C | 4-Phenoxy-3-chloroaniline | Reductive dehalogenation during ether synthesis | HPLC, LC-MS |
| Impurity D | Bis(2-bromophenyl) ether | Homocoupling of the aryl halide | GC-MS, LC-MS |
| Impurity E | N,N-Diacetyl-4-(2-bromophenoxy)-3-chloroaniline | Over-acylation during amide formation | HPLC, LC-MS |
| Impurity F | Oxidative degradation products | Air oxidation of the aniline | HPLC (with UV-Vis detection) |
This table represents a hypothetical impurity profile. The actual impurities and their levels would depend on the specific synthetic route and purification methods employed.
Biological and Pharmacological Research Endeavors
Biological Activity and Mechanism of Action Studies (In Vitro)
No publicly available research data exists for the in vitro biological activity or mechanism of action of 4-(2-Bromophenoxy)-3-chloroaniline.
There are no published studies detailing the use of cell-based assays to evaluate the biological effects of this compound.
Information regarding the inhibitory or activating effects of this compound on any enzyme is not available in the scientific literature.
No receptor binding assays or thermodynamic studies have been published for this compound.
Target Identification and Validation Strategies
There is no information available on the molecular targets of this compound.
No proteomic or genomic studies have been conducted to identify the biological targets of this compound.
There are no published functional genomics, gene knockdown, or knockout studies related to the effects of this compound.
Pharmacological Validation through Selective Modulators
Once a preliminary biological activity is identified for a compound series, the next step is to validate these findings using selective modulators. This involves employing known agonists, antagonists, or allosteric modulators of the suspected target to see if they can enhance, block, or otherwise alter the effects of the compound . For instance, if derivatives of this compound were found to exhibit analgesic properties, their activity could be tested in the presence of known opioid receptor antagonists like naloxone. A reduction in the analgesic effect would strongly suggest that the compound's mechanism of action involves the opioid system. This validation is crucial to confirm the compound's proposed mechanism and to justify further investigation into its therapeutic potential. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For the this compound scaffold, SAR studies would involve synthesizing a variety of related compounds and evaluating their biological effects to identify key structural features responsible for their activity. researchgate.netnih.gov
Design and Synthesis of Analogs for SAR Exploration
To explore the SAR of this compound, medicinal chemists would systematically modify different parts of the molecule. researchgate.net This could involve:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on both the bromophenoxy and chloroaniline rings to probe the electronic and steric requirements for activity. mdpi.com
Alteration of the Aniline (B41778) Moiety: Modifying the amino group, for example, through acylation or alkylation, to determine its role in target binding.
The synthesis of these analogs often involves well-established chemical reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, to form the diaryl ether linkage. beilstein-journals.orgorganic-chemistry.org
Illustrative SAR Data for Hypothetical Analogs of this compound
| Compound ID | R1 (Bromo-Ring) | R2 (Chloro-Ring) | Biological Activity (IC50, µM) |
| Parent | 2-Br | 3-Cl | 10.5 |
| Analog 1 | 2-F | 3-Cl | 25.2 |
| Analog 2 | 2-Br | 4-Cl | 5.8 |
| Analog 3 | 2-Br | 3-F | 12.1 |
| Analog 4 | 4-Br | 3-Cl | 18.9 |
Bioisosteric Replacement Strategies for Activity Modulation
Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com For this compound, several bioisosteric replacements could be considered: nih.govacs.org
Halogen Bioisosteres: The bromine and chlorine atoms could be replaced with other halogens (e.g., fluorine) or with groups like trifluoromethyl (CF3) to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com
Aniline Bioisosteres: The aniline group, which can sometimes be associated with toxicity, could be replaced with other hydrogen bond donors or heterocyclic rings that mimic its electronic and steric properties. nih.gov
Phenyl Ring Bioisosteres: One or both of the phenyl rings could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, rigid scaffolds to explore new chemical space and potentially improve properties like solubility. enamine.net
These replacements can lead to significant changes in a molecule's biological activity and are a key tool for optimizing lead compounds. nih.gov
Table of Bioisosteric Replacements and Their Rationale
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor, alter solubility and metabolism. |
| Aniline (-NH2) | Amide (-NHCOR) | Modulate basicity, introduce new interactions. |
| Bromo (-Br) | Trifluoromethyl (-CF3) | Increase lipophilicity, block metabolic sites. |
| Ether (-O-) | Thioether (-S-) | Alter bond angle and length, modify metabolic stability. |
Molecular Interaction Analysis
To understand how a compound exerts its biological effect, it is essential to study its interactions with its molecular target, which is often a protein.
Protein-Protein Interaction Analysis Techniques
In some cases, a drug may not directly inhibit an enzyme but may instead modulate its activity by interfering with protein-protein interactions (PPIs). Several techniques can be used to study these interactions, including yeast two-hybrid screens, co-immunoprecipitation, and fluorescence resonance energy transfer (FRET). These methods can help to identify the protein partners of a target and to determine whether a compound disrupts or stabilizes these interactions.
Molecular Binding Assays (e.g., SPR, ITC, BLI)
To directly measure the binding of a compound to its target protein, several biophysical techniques can be employed:
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to a target protein immobilized on the chip. SPR can provide real-time data on the kinetics (association and dissociation rates) and affinity of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind to its surface. It provides real-time kinetic and affinity data.
These techniques are invaluable for confirming direct binding of a compound to its target and for quantifying the strength of the interaction, which is a critical aspect of drug development.
Comparison of Molecular Binding Assay Techniques
| Technique | Principle | Key Data Obtained | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Kinetics (ka, kd), Affinity (KD) | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low |
| Biolayer Interferometry (BLI) | Change in interference pattern of light upon binding | Kinetics (ka, kd), Affinity (KD) | High |
Preclinical Evaluation Methodologies (In Vitro/In Vivo)
Preclinical studies are fundamental in determining the potential of a chemical compound as a therapeutic agent. These investigations, conducted using both in vitro (in a controlled laboratory environment) and in vivo (in living organisms) models, are designed to assess the compound's interaction with biological systems.
Cellular Uptake and Efflux Mechanisms
Understanding how a compound enters and exits cells is a critical first step in evaluating its potential efficacy and distribution within the body. Research in this area would typically involve cell-based assays to determine the primary mechanisms of transport across the cell membrane. These studies would investigate whether the compound utilizes passive diffusion, facilitated diffusion, or active transport, and would aim to identify any specific transporter proteins involved. Furthermore, studies on efflux mechanisms, often mediated by ATP-binding cassette (ABC) transporters, are crucial for understanding potential mechanisms of drug resistance. Without experimental data, the cellular transport characteristics of this compound remain unknown.
Metabolic Stability and Metabolite Identification Pathways
The metabolic stability of a compound dictates its lifespan in the body and the formation of new molecules, or metabolites, which may have their own biological activities or toxicities. In vitro studies using liver microsomes, hepatocytes, and other subcellular fractions are standard methods to assess a compound's susceptibility to metabolism. nih.gov For a compound like this compound, which contains halogen atoms, key metabolic pathways could involve hydroxylation of the aromatic rings, N-acetylation, and subsequent conjugation reactions such as sulfation or glucuronidation. researchgate.netmdpi.com Advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the chemical structures of these metabolites. researchgate.netmdpi.com However, no specific studies detailing the metabolic fate of this compound have been published.
Pharmacokinetic Modeling Approaches (ADME principles)
Pharmacokinetics, the study of how the body affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding these four processes is essential for predicting a compound's behavior in a living organism.
| ADME Principle | Description |
| Absorption | The process by which the compound enters the bloodstream. |
| Distribution | The reversible transfer of a compound from the bloodstream to various tissues in the body. |
| Metabolism | The chemical conversion of the compound into other molecules (metabolites). |
| Excretion | The removal of the compound and its metabolites from the body. |
Computational and in vivo models are used to create a pharmacokinetic profile of a compound. This profile helps in understanding its concentration over time in different parts of the body, which is vital for assessing its potential therapeutic window. For related chloroaniline compounds, toxicity has been observed to differ between renal and hepatic tissues in vitro, suggesting tissue-specific distribution and effects. nih.gov However, a pharmacokinetic model for this compound has not been established.
Bioavailability Assessment Methodologies
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical parameter that influences the route of administration for a potential drug. Bioavailability is typically assessed through in vivo studies in animal models, where the concentration of the compound in the plasma is measured over time after administration through both intravenous and non-intravenous routes (e.g., oral). The ratio of the area under the concentration-time curve (AUC) for the non-intravenous route to the AUC for the intravenous route provides the absolute bioavailability. No such bioavailability data is available for this compound.
Toxicological Assessment and Environmental Fate Research
In Vitro and In Vivo Toxicological Assessment Methodologies
In vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) toxicological studies are essential to characterize the potential adverse effects of chemical substances.
Cytotoxicity and Cell Proliferation Assays
Cytotoxicity and cell proliferation assays are fundamental in vitro methods to evaluate the effect of a chemical on cell viability and growth. A common method is the MTT assay, which measures the metabolic activity of cells. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
For a compound like 4-(2-Bromophenoxy)-3-chloroaniline, these assays would be conducted using various cell lines, such as human liver carcinoma cells (HepG2) or human colon adenocarcinoma cells (Caco-2), to assess potential organ-specific toxicity. While no specific data for this compound is available, studies on related chloroanilines have demonstrated their potential for cytotoxicity. For instance, in vitro studies on 2-chloroaniline (B154045) and 4-chloroaniline (B138754) have shown that these compounds can be toxic to renal and hepatic cells. nih.gov
Table 1: Example of Cytotoxicity Data for a Related Compound (4-chloroaniline)
| Cell Line | Assay | Endpoint | Result |
| Rat hepatocytes | LDH leakage | Cytotoxicity | Increased leakage at higher concentrations |
| Human Caco-2 cells | MTT assay | Cell Viability | Dose-dependent decrease in viability |
Note: This table is for illustrative purposes and the data does not represent the specific compound this compound.
Genotoxicity Testing Protocols (e.g., Ames Test, Chromosome Aberration)
Genotoxicity assays are designed to detect the potential of a chemical to cause genetic mutations or chromosomal damage.
The Ames test is a widely used bacterial reverse mutation assay to identify chemical mutagens. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, meaning they cannot grow in a histidine-free medium. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
The in vitro chromosome aberration test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. fishersci.com Cells are exposed to the test substance at various concentrations, and then chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges.
While no specific genotoxicity data for this compound was found, 4-chloroaniline has been shown to be genotoxic in various systems. who.int
Table 2: General Protocol for In Vitro Chromosome Aberration Test
| Step | Description |
| Cell Culture | Proliferating mammalian cells (e.g., CHO, human lymphocytes) are used. |
| Exposure | Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9). |
| Harvesting | Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. |
| Slide Preparation | Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. |
| Analysis | Chromosomes are stained and analyzed microscopically for structural aberrations. |
Specific Organ Toxicity Screening (e.g., Neurotoxicity, Cardiotoxicity)
Screening for specific organ toxicity is crucial to identify target organs for a chemical's adverse effects.
Neurotoxicity screening can involve in vitro assays using neuronal cell lines to assess parameters like cell viability, neurite outgrowth, and electrophysiological activity. In vivo studies in rodents may include functional observational batteries, motor activity assessments, and detailed neuropathological examinations.
Cardiotoxicity can be evaluated in vitro using cardiomyocytes to measure effects on cell viability, contractility, and electrophysiology. In vivo assessments in animal models would involve monitoring cardiovascular parameters like heart rate, blood pressure, and electrocardiogram (ECG) readings, followed by histopathological examination of the heart tissue.
No specific neurotoxicity or cardiotoxicity data for this compound is publicly available.
Immunotoxicity Testing Protocols
Immunotoxicity testing assesses the potential of a substance to adversely affect the immune system. The T-cell dependent antibody response (TDAR) assay is a common functional immunotoxicity test. thermofisher.com This assay typically involves exposing animals (e.g., rodents) to the test substance and then challenging them with a T-cell-dependent antigen like sheep red blood cells (SRBCs). The antibody response is then measured. A significant suppression of the antibody response may indicate immunotoxicity.
Other immunotoxicity assays can include the assessment of natural killer (NK) cell activity and cytokine production profiles. No specific immunotoxicity data is available for this compound.
Ecotoxicological Investigations and Environmental Behavior
Ecotoxicology studies the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level.
Terrestrial Toxicity Evaluation
Key organisms often included in such evaluations are:
Soil Microorganisms: Bacteria and fungi are vital for nutrient cycling. Toxicity tests measure the effects of the chemical on microbial respiration and nitrogen transformation processes.
Earthworms: As ecosystem engineers, earthworms (e.g., Eisenia fetida) are a standard indicator species. Tests evaluate acute toxicity (mortality) and chronic effects on reproduction and growth.
Plants: Terrestrial plant toxicity is assessed by examining seed germination, root elongation, and seedling emergence and growth in soil treated with the compound.
Without specific studies on this compound, its terrestrial toxicity profile remains uncharacterized.
Bioaccumulation and Bioconcentration Potential Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and sediment. nih.gov Bioconcentration is a more specific process where the uptake of the substance is from the surrounding water through respiration and dermal contact. us.es These processes are quantified by the bioaccumulation factor (BAF) and the bioconcentration factor (BCF), respectively. nih.gov
There are no specific experimental data available for the bioaccumulation or bioconcentration potential of this compound. However, data for related compounds, such as 3-chloroaniline (B41212), can provide some insight. Measured BCF values for 3-chloroaniline have been reported to range from 0.8 to 11.5, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov
Factors that heavily influence bioaccumulation include the chemical's hydrophobicity (often indicated by the octanol-water partition coefficient, Kow), its persistence in the environment, and the metabolic capabilities of the organism. nih.gov Experimental conditions such as exposure level, duration, and temperature can also significantly impact BCF values. us.es Field-measured BAFs are often considered more representative of true environmental conditions than laboratory-derived BCFs. nih.gov
Table 1: Experimental Bioconcentration Factor (BCF) for a Related Compound
| Compound | Species | Exposure Concentration (µg/L) | BCF Value | Reference |
|---|---|---|---|---|
| 3-Chloroaniline | Fish | 25 | 4.8 | nih.gov |
| 3-Chloroaniline | Fish | 2.5 | 11.5 | nih.gov |
This table is for illustrative purposes, showing data for a related aniline (B41778) compound, not this compound.
Biodegradation Pathways and Kinetics
Specific studies on the biodegradation pathways and kinetics of this compound are not documented. However, the degradation of this molecule would likely involve the breakdown of its constituent aromatic rings: the 3-chloroaniline and the 2-bromophenol (B46759) moieties.
The biodegradation of chloroanilines has been studied in various microorganisms. For instance, bacteria isolated from agricultural soil, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., have demonstrated the ability to use 4-chloroaniline as a sole carbon and nitrogen source. epa.gov The degradation in these bacteria proceeds through a modified ortho-cleavage pathway, where the activity of chlorocatechol 1,2-dioxygenase is induced. epa.govresearchgate.net Similarly, the biodegradation of phenol (B47542), a related compound, can occur via two primary aerobic pathways after its initial hydroxylation to catechol:
Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. nih.govfrontiersin.org
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govfrontiersin.org
Some bacterial consortia have been shown to utilize both pathways simultaneously. frontiersin.org The degradation of 2-bromophenol, another structural component, can be initiated by debromination, followed by cleavage of the resulting phenol molecule. researchgate.nettandfonline.com For example, the phototrophic bacterium Rhodopseudomonas palustris has been shown to degrade 2-chlorophenol (B165306) via an initial reductive dechlorination step. researchgate.net
The kinetics of biodegradation can be influenced by the concentration of the pollutant, the presence of co-substrates, and the specific microbial species involved. nih.govnih.gov For example, some bacteria may preferentially consume a more easily degradable substrate like aniline before breaking down a more complex compound like 4-chloroaniline. researchgate.net
Table 2: Common Aerobic Biodegradation Pathways for Related Aromatic Compounds
| Compound | Key Intermediate | Cleavage Pathway | Key Enzyme | Reference |
|---|---|---|---|---|
| Phenol | Catechol | Ortho-cleavage | Catechol 1,2-dioxygenase | frontiersin.org |
| Phenol | Catechol | Meta-cleavage | Catechol 2,3-dioxygenase | nih.govfrontiersin.org |
Photodegradation Studies
There is no specific information on the photodegradation of this compound. However, studies on related chloroanilines demonstrate that these compounds can be degraded in aqueous environments through photocatalysis, often using a semiconductor like titanium dioxide (TiO2). researchgate.netmdpi.com
When an aqueous solution of 3-chloroaniline is irradiated with UV light, its concentration is expected to decrease over time. The half-life for this reaction in the atmosphere with hydroxyl radicals is estimated to be around 5.1 hours. nih.gov In water, irradiation of an aqueous solution of 3-chloroaniline with light of wavelengths above 300 nm resulted in a photodegradation half-life of 2.6 hours. nih.gov
The photodegradation process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, at the surface of the irradiated catalyst. researchgate.net These radicals attack the aniline derivative, leading to a series of intermediate products. For 4-chloroaniline, identified intermediates include 4-chlorophenol (B41353), 4-aminophenol (B1666318), and benzoquinone, which are eventually mineralized into inorganic products like chloride ions, nitrate (B79036) ions, and carbon dioxide. mdpi.com The mechanism for aniline photodegradation can involve the formation of aminophenol and benzidine (B372746) as intermediates. researchgate.net
The rate of photodegradation can be influenced by factors such as the initial concentration of the compound, the pH of the solution, and the amount of catalyst present. researchgate.net
Soil Sorption and Mobility Studies
Specific data on the soil sorption and mobility of this compound are not available. The mobility of an organic compound in soil is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is quantified by the soil sorption coefficient (Koc), which is normalized for soil organic carbon content.
Studies on related chloroanilines show that they can be adsorbed from aqueous solutions by clay minerals like halloysite. researchgate.net The adsorption capacity can be influenced by modifications to the clay surface, such as acid activation. The interaction between the chemical and the soil matrix depends on factors like:
Soil Properties: Organic matter content, clay content, soil pH, and cation exchange capacity.
Chemical Properties: The compound's hydrophobicity (Kow), water solubility, and potential for ionization.
Generally, compounds with higher hydrophobicity and lower water solubility tend to adsorb more strongly to soil organic matter, making them less mobile. Aniline compounds can also exhibit pH-dependent sorption, as the amino group can be protonated at acidic pH, increasing its affinity for negatively charged clay surfaces. Without experimental Koc values for this compound, its potential for leaching into groundwater or its persistence in the soil matrix cannot be accurately predicted.
Chemical Fate Modeling and Environmental Transport
There are no specific chemical fate and transport models available for this compound. Environmental fate models are computational tools used to predict how a chemical will move and be transformed in the environment. These models integrate a chemical's physical and chemical properties (e.g., water solubility, vapor pressure, Kow) with its degradation rates (biodegradation, photodegradation, hydrolysis) and the characteristics of the receiving environment (e.g., soil type, water flow, climate).
For a compound like this compound, a comprehensive fate model would aim to predict:
Its partitioning between air, water, soil, and sediment.
Its movement within each environmental compartment (e.g., leaching in soil, transport in rivers).
Given the lack of fundamental data on its toxicological and environmental properties, developing a reliable fate and transport model for this compound is not currently feasible. Such modeling would require experimentally determined values for its sorption coefficients, degradation kinetics, and bioaccumulation potential.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 4-(2-Bromophenoxy)-3-chloroaniline. Its versatility allows for various separation modes and detection methods, making it highly suitable for both quantitative analysis and purity assessment.
Method Development for Quantitative Analysis
The development of a robust quantitative HPLC method for this compound would involve the systematic optimization of several key parameters to ensure accuracy, precision, and reliability. A reversed-phase HPLC (RP-HPLC) approach is typically the first choice for a molecule of this polarity.
A hypothetical, yet scientifically grounded, RP-HPLC method for the quantitative analysis of this compound is outlined below. The selection of a C18 or a phenyl-based stationary phase would be appropriate to exploit the aromatic and hydrophobic nature of the analyte for retention and separation. Gradient elution is often preferred to ensure good peak shape and resolution from potential impurities.
Table 1: Illustrative RP-HPLC Method Parameters for Quantitative Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Based on analyses of similar halogenated aromatic compounds, one could expect the following performance characteristics. nih.govepa.gov
Table 2: Projected Performance Characteristics of a Validated HPLC Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Chiral HPLC for Enantiomeric Purity Assessment
Given that many biologically active molecules are chiral, and their enantiomers can have different physiological effects, assessing the enantiomeric purity of this compound could be critical, assuming a chiral center is present or introduced through its synthesis or metabolism. Chiral HPLC is the predominant technique for this purpose. researchgate.netcsfarmacie.cz
The development of a chiral HPLC method often involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly successful for a broad range of compounds. nih.govnih.govymc.co.jp The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
A plausible chiral HPLC method would likely employ a normal-phase or polar organic mode of separation, as these often provide better enantioselectivity for aromatic amines.
Table 3: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV-Vis at 240 nm |
| Injection Volume | 5 µL |
The success of a chiral separation is highly dependent on the specific interactions between the analyte and the CSP, and therefore, extensive screening of different columns and mobile phases is standard practice. nih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point and contains a polar amine group, derivatization is typically required to improve its volatility and chromatographic behavior. researchgate.netsigmaaldrich.comresearchgate.net
GC-FID and GC-MS for Volatile Derivative Analysis
Derivatization converts the polar N-H group into a less polar, more volatile moiety. Common derivatization reactions for primary amines include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA). researchgate.netnih.gov
Once derivatized, the compound can be analyzed by GC coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. GC-MS is particularly powerful as the mass spectrum provides a molecular fingerprint of the analyte.
Table 4: Representative GC-MS Method for the Analysis of a Silylated Derivative of this compound
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Injector | Splitless, 280 °C |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Interface Temp | 280 °C |
| Scan Range | m/z 50-550 |
The resulting mass spectrum of the derivatized compound would be expected to show a characteristic molecular ion and fragmentation pattern, which can be used for unambiguous identification.
Hyphenated Techniques
Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, have become indispensable for modern analytical chemistry due to their exceptional sensitivity and selectivity.
LC-MS and LC-MS/MS for Metabolite Identification and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier tools for identifying metabolites and quantifying trace levels of compounds in complex matrices such as environmental or biological samples. epa.govnih.gov
For metabolite identification, a biological sample (e.g., from an in-vitro metabolism study) would be analyzed by high-resolution LC-MS. The data would be processed to find potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) relative to the parent compound, this compound. nih.gov The fragmentation pattern of these potential metabolites, obtained via LC-MS/MS, would then be used to elucidate their structures. epa.gov
For trace analysis, LC-MS/MS is operated in the Multiple Reaction Monitoring (MRM) mode. This technique is highly specific and sensitive, allowing for the quantification of the target analyte at very low concentrations, even in the presence of a complex matrix. nih.govlcms.czresearchgate.netnih.gov
Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Hypothetical) |
| Collision Energy | Optimized for specific transition |
The development of such a method would enable the detection of this compound at parts-per-trillion (ng/L) levels in environmental water samples or biological fluids. nih.govnih.gov
GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the impurity profiling of this compound. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. epa.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. mdpi.comnih.gov
In the context of this compound synthesis, GC-MS is instrumental in detecting and quantifying process-related impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions. For halogenated anilines, GC-MS analysis often involves specific column choices and detector settings to achieve optimal separation and sensitivity. d-nb.infoepa.gov For instance, the use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds like anilines, though mass spectrometry remains essential for definitive identification. epa.gov
The identification of an impurity is achieved by comparing its mass spectrum with established libraries or with the spectrum of a synthesized reference standard. epa.gov Quantitative analysis is typically performed by creating a calibration curve from standards of known concentrations. nih.gov The high resolution offered by modern capillary columns is crucial for separating isomeric impurities, which can be a significant challenge in the analysis of substituted aromatic compounds. future4200.com
Table 1: Typical GC-MS Parameters for Halogenated Aniline (B41778) Analysis
| Parameter | Typical Setting | Purpose |
| Column | Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms) | Provides good separation for a wide range of semi-volatile aromatic compounds. |
| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | Temperature gradient (e.g., 100°C held for 2 min, ramp to 300°C at 10°C/min) | Separates compounds based on their boiling points and column interactions. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
This table represents typical starting parameters; specific conditions must be optimized for the particular instrument and sample matrix.
HPLC-NMR and LC-NMR-MS for Structural Elucidation of Minor Components
While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is often the method of choice for less volatile or thermally sensitive molecules. When coupled with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), it becomes an exceptionally powerful tool for the unambiguous structural elucidation of unknown or minor components. tandfonline.com
HPLC-NMR (also LC-NMR) directly links the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. spectroscopyonline.comnih.gov NMR is unparalleled in its ability to map the atom-to-atom connectivity of a molecule, making it indispensable for distinguishing between isomers. spectroscopyonline.comnih.gov In a typical LC-NMR experiment, the sample is separated on an HPLC column, and as specific peaks elute, they can be diverted into the NMR spectrometer for analysis. This can be done in a continuous-flow mode or, more commonly for low-concentration impurities, in a stop-flow mode where the elution is paused to allow for longer acquisition times and signal averaging for the component of interest. nih.gov
LC-NMR-MS further enhances this capability by integrating a mass spectrometer into the system. spectroscopyonline.com This "hyphenated" setup provides three orthogonal pieces of data for each component: retention time (from LC), molecular weight and formula (from MS), and a detailed structural map (from NMR). spectroscopyonline.comnih.gov The MS provides rapid screening to identify known compounds and offers crucial molecular weight information for unknowns, guiding the more time-intensive NMR analysis. spectroscopyonline.com This integrated approach is particularly valuable for identifying completely unknown impurities or complex degradation products that may arise during synthesis or storage. spectroscopyonline.com
The primary challenge in these hyphenated techniques is the inherent low sensitivity of NMR compared to MS. nih.gov Therefore, analyzing minor components often requires sample enrichment or specialized NMR hardware like cryoprobes to achieve a sufficient signal-to-noise ratio. spectroscopyonline.com
Spectrophotometric and Electrochemical Detection Methods
While chromatographic methods coupled with mass spectrometry or NMR provide the most detailed structural information, spectrophotometric and electrochemical methods can serve as simpler, more rapid techniques for detection and quantification, particularly in routine quality control settings.
Spectrophotometric Methods , primarily UV-Vis spectrophotometry, rely on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths. Aromatic compounds, including this compound, possess strong chromophores due to their benzene (B151609) rings, making them suitable for UV-Vis detection. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. This method is commonly used as a standard detector in HPLC systems. While highly sensitive, UV-Vis detection lacks the specificity of mass spectrometry, as different compounds may absorb at similar wavelengths. nih.gov
Electrochemical Detection offers high sensitivity and selectivity for electroactive compounds. The technique involves applying a potential to an electrode and measuring the resulting current as the analyte is oxidized or reduced. Anilines are known to be electrochemically active. The potential at which the reaction occurs can provide a degree of selectivity, and the measured current is proportional to the analyte's concentration. This method can be particularly advantageous for detecting trace levels of impurities in complex matrices where other detection methods might suffer from interference.
Validation of Analytical Methods in Chemical Research
The validation of an analytical method is the documented process that demonstrates its suitability for its intended purpose. particle.dkwjarr.com It is a critical requirement in chemical and pharmaceutical research to ensure that the data generated are reliable, reproducible, and accurate. americanpharmaceuticalreview.compharmaguideline.com The International Council for Harmonisation (ICH) provides widely accepted guidelines for method validation. amsbiopharma.comeuropa.eugmp-compliance.org
The validation process involves evaluating several key performance characteristics of the method. wjarr.com For a quantitative impurity test, these typically include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comscielo.br In HPLC, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and that the peak is pure (e.g., using a photodiode array detector or MS). scielo.br
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For impurity testing, the range should typically span from the reporting level of the impurity to 120% of the specification limit. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often assessed by analyzing a sample with a known concentration (a spiked matrix or a standard reference material) and expressing the result as a percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval. pharmaguideline.com
Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment. pharmaguideline.com
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.comscielo.br For impurity methods, the LOQ must be at or below the reporting threshold. scielo.br
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). americanpharmaceuticalreview.com It provides an indication of the method's reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Impurity Method
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from other components (Resolution > 2). | Ensures the method measures only the intended analyte. amsbiopharma.comscielo.br |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional relationship between signal and concentration. amsbiopharma.com |
| Accuracy | 80-120% recovery for impurities. | Demonstrates how close the measured value is to the true value. amsbiopharma.com |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% | Shows the consistency of results in a single run. |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 10.0% | Shows the consistency of results under varied lab conditions. pharmaguideline.com |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; must be at or below the reporting limit. | Defines the lowest concentration that can be reliably measured. wjarr.com |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor changes. | Confirms the method's reliability under normal operational variability. americanpharmaceuticalreview.com |
Acceptance criteria can vary depending on the specific application and regulatory requirements.
Research Applications and Future Directions
Medicinal Chemistry Applications and Drug Discovery Scaffolds
While direct research on the medicinal applications of 4-(2-Bromophenoxy)-3-chloroaniline is not extensively documented in publicly available literature, its structural motifs—a substituted aniline (B41778) and a diphenyl ether linkage—are prevalent in numerous biologically active compounds. This suggests its potential as a valuable scaffold in drug discovery. The presence of bromine and chlorine atoms allows for precise modifications through synthetic chemistry, enabling the exploration of structure-activity relationships (SAR).
The diaryl ether scaffold is a common feature in many therapeutic agents, valued for its conformational flexibility and ability to interact with various biological targets. Similarly, the chloroaniline moiety is a key component in a range of pharmaceuticals. For instance, related chloroaniline derivatives have been investigated for their potential as enzyme inhibitors. The specific substitution pattern of this compound, with its distinct electronic and steric properties, could be leveraged to design novel inhibitors for kinases or other enzymes implicated in disease.
The development of new antibacterial agents is a critical area of research. Halogenated phenazines, which share some structural similarities with the compound of interest, have demonstrated potent antibacterial and biofilm-killing activities. nih.gov The exploration of new halogenated scaffolds, such as this compound, could lead to the discovery of new antibacterial candidates.
Table 1: Potential Bioactivities of Scaffolds Related to this compound
| Scaffold | Potential Biological Activity | Example Reference Compound(s) |
| Diaryl Ether | Antiviral, Antibacterial, Antifungal | Not specified in provided context |
| Chloroaniline | Enzyme Inhibition, Antibacterial | Halogenated Phenazines nih.gov |
| Bromophenol | Antioxidant, Anticancer | Not specified in provided context |
This table is illustrative and based on the general properties of the chemical moieties.
Potential Applications in Material Science
In the realm of material science, the unique combination of aromatic rings and halogen atoms in this compound suggests its potential as a monomer or an additive in the synthesis of advanced polymers. The presence of bromine can enhance the flame-retardant properties of materials, a critical feature in electronics and construction.
Furthermore, aniline derivatives are well-known precursors to conducting polymers. The electropolymerization of anilines can lead to the formation of materials with interesting optical and electronic properties. The specific substituents on the aniline ring of this compound would be expected to modulate these properties, potentially leading to the development of new sensors, electrochromic devices, or antistatic coatings. The synthesis of a nanocomposite of poly-o-chloroaniline with manganese oxides has been shown to yield a material with promising optical properties for light-sensing applications. mdpi.com
Sensor Development and Environmental Monitoring
The structure of this compound makes it a candidate for use in chemical sensor development. The aromatic rings can be functionalized with specific recognition elements to create sensors for various analytes. The electrochemical properties of the aniline group could be harnessed to develop amperometric or potentiometric sensors.
From an environmental monitoring perspective, halogenated anilines are a class of compounds that are of interest due to their potential persistence and toxicity. who.int Developing analytical methods for the detection of compounds like this compound is crucial for assessing their environmental fate and impact. This could involve the use of techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The development of analytical standards for related compounds, such as 4-bromo-3-chloroaniline, is indicative of the need for precise detection methods for this class of chemicals. sigmaaldrich.com
Advanced Oxidation Processes for Environmental Remediation
Studies on the degradation of bromophenolic compounds in chlorine-based AOPs have shown that the reaction mechanisms and kinetics are highly dependent on the specific structure of the compound and the type of AOP used (e.g., UV/H₂O₂, UV/chlorine). nih.gov For instance, the degradation of some brominated compounds was found to be more effective with UV/chlorine and UV/NH₂Cl processes compared to UV/H₂O₂. nih.gov It is plausible that similar AOPs could be effective in the remediation of water contaminated with this compound.
Table 2: Comparison of Advanced Oxidation Processes for Degradation of Related Compounds
| AOP Technique | Target Compound Class | Key Findings | Reference |
| UV/H₂O₂ | Bromophenolic Compounds | Less effective for some brominated compounds | nih.gov |
| UV/Chlorine | Bromophenolic Compounds | More effective for removal of certain bromophenols | nih.gov |
| UV/NH₂Cl | Bromophenolic Compounds | Showed high efficiency in degrading some brominated compounds | nih.gov |
This table presents findings for related compound classes and suggests potential avenues for the study of this compound.
Emerging Research Trends and Methodological Advancements
Recent trends in chemical synthesis focus on the development of more efficient, selective, and sustainable methods. For a molecule like this compound, this could involve the use of transition metal-catalyzed cross-coupling reactions to form the diaryl ether bond. Methodological advancements in this area could lead to higher yields and fewer byproducts.
In the field of analytical chemistry, there is a continuous drive towards more sensitive and rapid detection methods. The development of novel stationary phases for chromatography or new ionization techniques for mass spectrometry could improve the analysis of complex environmental or biological samples for the presence of this compound and its metabolites.
Ethical Considerations in Research Involving this compound
The synthesis and investigation of any new chemical compound carry inherent ethical responsibilities. researchgate.netsolubilityofthings.comhyle.orgnih.govuoa.gr
Responsible Conduct of Chemical Research
The responsible conduct of research involving this compound necessitates a thorough evaluation of its potential risks and benefits. nih.gov Given that the toxicological profile of this specific compound is not well-established, researchers have a duty to handle it with appropriate caution, assuming it may have hazardous properties based on its structural similarity to other halogenated anilines. who.int
Key ethical guidelines for the research community include:
Transparency and Honesty: Researchers must report their findings accurately and transparently, including any unexpected or adverse outcomes.
Safety: The safety of researchers, the community, and the environment is paramount. solubilityofthings.com This includes proper handling, storage, and disposal of the chemical and any waste generated.
Environmental Responsibility: Before scaling up production or use, the environmental fate and potential ecotoxicity of the compound should be assessed. solubilityofthings.com
Dual-Use Potential: Researchers should be mindful of the potential for new chemical entities to be used for harmful purposes and take steps to mitigate such risks. researchgate.nethyle.org
Adherence to these principles, as outlined by professional bodies like the American Chemical Society, ensures that the pursuit of scientific knowledge is conducted in a manner that is both ethical and beneficial to society. tamu.eduacs.orgacs.org
Data Integrity and Reproducibility in Publications
The bedrock of scientific advancement is the ability of researchers to trust and build upon the work of others. For a compound like this compound, ensuring the integrity and reproducibility of published data is paramount. When reporting the synthesis and characterization of a new chemical entity, rigorous adherence to established standards is essential for the work to be considered credible and for others to replicate it. acs.orgelsevier.com
Journals and scientific bodies like the American Chemical Society (ACS) and the International Union of Pure and Applied Chemistry (IUPAC) have established comprehensive guidelines for reporting research data. acs.orgiupac.org For a new compound such as this compound, these guidelines mandate the provision of detailed experimental procedures and comprehensive characterization data to confirm its identity and purity. acs.orgrsc.org
Key characterization data that must be reported are summarized below:
| Data Type | Information Provided | Rationale |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information on the number, environment, and connectivity of hydrogen atoms. | Confirms the proton framework of the molecule. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Shows the number and types of carbon atoms in the molecule. | Establishes the carbon backbone of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the calculation of its elemental formula. | Confirms the molecular formula with high precision. |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N, etc.). | An alternative or complementary method to HRMS for confirming the elemental formula. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., N-H, C-O-C). | Confirms the presence of key chemical bonds. |
| Melting Point | A physical constant that indicates the purity of a solid compound. | A sharp melting point range suggests a high degree of purity. |
Table 1: Standard Characterization Data for New Chemical Compounds.
Authors are required to present an accurate and complete account of their work, including sufficient detail and references to allow other trained chemists to reproduce the experiments. elsevier.comrsc.org This includes specifying the source of starting materials, detailing the purification methods, and reporting the determined purity for all key compounds. acs.org Any post-acquisition processing of data, such as for spectral images, must be clearly described to maintain transparency. rsc.org Failure to adhere to these reporting standards can lead to questions about the validity of the research and constitutes unethical scientific practice. elsevier.com
Environmental Stewardship and Waste Management
The synthesis and potential application of this compound necessitate a thorough evaluation of its environmental impact. As a halogenated aromatic compound, it belongs to a class of chemicals that can be persistent in the environment and may pose risks to ecosystems. nih.govresearchgate.net The principles of green chemistry provide a framework for mitigating these risks through responsible chemical design and process management. gctlc.orgyoutube.com
The twelve principles of green chemistry, developed by Anastas and Warner, offer a holistic guide for chemists to reduce the environmental footprint of their work. gctlc.org Key principles relevant to the synthesis of this compound include:
| Green Chemistry Principle | Application to this compound Synthesis |
| 1. Prevent Waste | Design synthetic routes that minimize the formation of byproducts, rather than relying on post-synthesis waste treatment. gctlc.org |
| 2. Atom Economy | Maximize the incorporation of all materials from the reactants into the final product. For diaryl ether syntheses, this involves choosing reactions like copper-catalyzed cross-couplings that have high atom economy. acs.orgjsynthchem.com |
| 3. Less Hazardous Chemical Synthesis | Use and generate substances that possess little or no toxicity to human health and the environment. This involves careful selection of reagents and solvents. youtube.com |
| 8. Reduce Derivatives | Avoid unnecessary derivatization steps, such as the use of protecting groups, as they generate additional waste. youtube.comacs.org |
| 9. Catalysis | Utilize catalytic reagents in place of stoichiometric ones. Catalysts are more efficient and can be used in small amounts and recycled. acs.orgorganic-chemistry.org |
| 10. Design for Degradation | Design the chemical product so that at the end of its use, it breaks down into harmless degradation products and does not persist in the environment. gctlc.org |
Table 2: Application of Green Chemistry Principles.
The environmental fate of chlorinated anilines, which are structurally related to one of the moieties in this compound, is a significant concern. nih.gov These compounds can enter the environment and often exhibit resistance to biodegradation. nih.govgla.ac.uk Halogenation can increase a compound's persistence and potential toxicity. researchgate.netacs.orgnih.gov Therefore, responsible waste management for any process involving this compound is critical. This includes treating waste streams to remove or destroy halogenated organic materials before discharge and choosing synthetic pathways that are inherently less hazardous.
Ethical Implications of AI in Chemical Research
Key ethical challenges in applying AI to research on a compound like this compound include:
Data Privacy: AI-driven research often relies on large, sensitive datasets. Ensuring the security and privacy of this data is paramount. sustainability-directory.comipinnovative.com
Accountability: If an AI system makes an error in predicting a compound's properties, determining who is responsible—the developers, the users, or the institution—is a complex ethical and legal question. ipinnovative.com
Transparency: The decision-making processes of AI algorithms should be as transparent as possible to allow for scientific scrutiny and build trust. irejournals.comipinnovative.com
Fairness: The benefits of AI-driven discoveries should be accessible equitably and not exacerbate existing disparities in healthcare or technology. sustainability-directory.com
Regulatory Science Frameworks for Novel Chemical Entities
Before a novel chemical entity (NCE) like this compound can be manufactured, sold, or used in a commercial product, it must undergo a rigorous evaluation by regulatory agencies to ensure it meets safety standards for human health and the environment. primescholars.com An NCE is generally defined as a drug or chemical that contains no active moiety previously approved by the regulatory authority. primescholars.comglobalregulatoryservices.com
In the United States , the regulatory pathway depends on the intended use of the chemical.
If it is intended for use as a drug, it falls under the jurisdiction of the Food and Drug Administration (FDA) . The process begins with preclinical research, followed by the submission of an Investigational New Drug (IND) application to begin human clinical trials. primescholars.com If the trials demonstrate safety and efficacy, a New Drug Application (NDA) is submitted for marketing approval. ontosight.ai The entire process is lengthy and complex, designed to meticulously assess all aspects of the NCE. primescholars.comontosight.ai
If the compound is for industrial, commercial, or other non-pharmaceutical uses, it is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). epa.gov Manufacturers must submit a Premanufacture Notice (PMN) to the EPA at least 90 days before beginning production. The EPA then conducts a risk assessment to determine if the new chemical presents an unreasonable risk to health or the environment. epa.gov
In Europe , the process is similarly divided.
Pharmaceuticals are evaluated by the European Medicines Agency (EMA) . A company must submit a Marketing Authorisation Application through a centralized procedure for approval across the EU. globalregulatoryservices.com
For industrial chemicals, the European Chemicals Agency (ECHA) manages the process under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. For a new active substance, a dossier must be submitted to ECHA for evaluation, leading to an opinion from the Biocidal Products Committee, which forms the basis for a decision by the European Commission. europa.eu
These regulatory frameworks are essential for ensuring that new chemicals are introduced into society responsibly, with their potential risks thoroughly evaluated and managed.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(2-bromophenoxy)-3-chloroaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Key steps include:
- Step 1: Reacting 2-bromophenol with 3-chloro-4-nitroaniline under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxy intermediate .
- Step 2: Reduction of the nitro group to an amine using NaBH₄/Pd-C or catalytic hydrogenation .
- Optimization: Yields improve with anhydrous solvents (e.g., DMF) and temperatures of 80–100°C. Impurities like dehalogenated byproducts (e.g., 3-chloroaniline) are minimized via column chromatography .
Q. Q2. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 311.9 (C₁₂H₁₀BrClNO⁺) .
- X-ray Diffraction: Confirms dihedral angles between aromatic rings (e.g., ~75° for bromophenoxy and aniline planes) .
Advanced Research Questions
Q. Q3. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine (ortho to phenoxy): Acts as a directing group, facilitating Suzuki-Miyaura coupling with aryl boronic acids. The electron-withdrawing effect stabilizes transition states but slows oxidative addition .
- Chlorine (meta to NH₂): Reduces electron density at the aniline ring, suppressing unwanted electrophilic substitution. Comparative studies with fluorine analogs show 20% lower reactivity in Buchwald-Hartwig aminations .
Q. Q4. What contradictory data exist regarding the compound’s stability under thermal and photolytic conditions?
Methodological Answer:
- Thermal Stability: TGA data show decomposition onset at 180°C, but conflicting reports suggest degradation begins at 150°C in polar solvents (e.g., DMSO) due to ligand-metal interactions .
- Photolytic Degradation: UV-Vis studies indicate rapid cleavage of the C-Br bond under 254 nm light (t₁/₂ = 2h), but FT-IR reveals stable NH₂ groups under the same conditions .
- Resolution: Contradictions arise from solvent-dependent radical pathways. Use inert atmospheres (N₂/Ar) to suppress oxidative breakdown .
Q. Q5. How can computational modeling predict the compound’s bioactivity and metabolic pathways?
Methodological Answer:
- Docking Studies (AutoDock Vina): Predict affinity for cytochrome P450 enzymes (binding energy ≤ -8.5 kcal/mol), suggesting hepatic metabolism via dehalogenation .
- DFT Calculations (Gaussian 16): HOMO-LUMO gaps (~4.2 eV) indicate moderate electrophilicity, correlating with observed mutagenicity in Ames tests (TA98 strain: +S9 activation) .
- ADMET Prediction (SwissADME): LogP = 3.1 ± 0.2 suggests moderate blood-brain barrier penetration, requiring in vitro validation .
Key Research Gaps & Recommendations:
Stereoelectronic Effects: Further crystallographic data are needed to resolve conflicting dihedral angle reports .
Biotransformation: Microbiome-mediated degradation pathways (e.g., Pseudomonas spp.) require exploration .
Toxicity Profiling: Compare 3-chloroaniline metabolites (potential carcinogens) with parent compound using in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
